(1R,2R)-Cycloheptane-1,2-dicarboxylic acid
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Overview
Description
(1R,2R)-Cycloheptane-1,2-dicarboxylic acid is a chiral dicarboxylic acid with a seven-membered cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-Cycloheptane-1,2-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of γ-substituted amino acid derivatives. This process can be facilitated by using strong acids or bases as catalysts. Another approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-Cycloheptane-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(1R,2R)-Cycloheptane-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound can be used to study enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2R)-Cycloheptane-1,2-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-Cyclohexane-1,2-dicarboxylic acid: A similar compound with a six-membered ring, used in similar applications.
(1R,2R)-Cyclopentane-1,2-dicarboxylic acid: Another related compound with a five-membered ring.
Uniqueness
(1R,2R)-Cycloheptane-1,2-dicarboxylic acid is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. This structural difference can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
CAS No. |
6070-46-8 |
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Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
(1R,2R)-cycloheptane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C9H14O4/c10-8(11)6-4-2-1-3-5-7(6)9(12)13/h6-7H,1-5H2,(H,10,11)(H,12,13)/t6-,7-/m1/s1 |
InChI Key |
PTKFWXSRNGLQIH-RNFRBKRXSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](CC1)C(=O)O)C(=O)O |
Canonical SMILES |
C1CCC(C(CC1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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